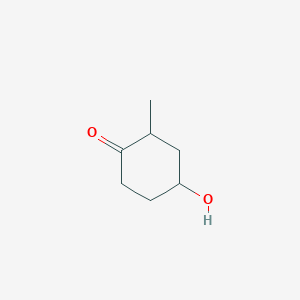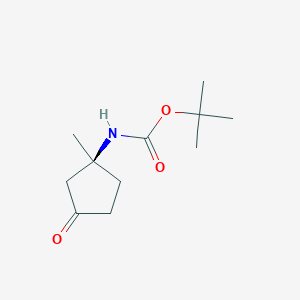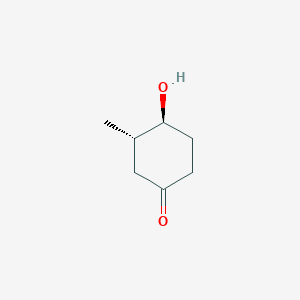
4-Hydroxy-2-methyl-cyclohexanone
Übersicht
Beschreibung
4-Hydroxy-2-methyl-cyclohexanone is an organic compound with the molecular formula C7H12O2 It is a derivative of cyclohexanone, featuring a hydroxyl group and a methyl group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Hydroxy-2-methyl-cyclohexanone can be synthesized through several methods. One common approach involves the hydroxylation of 2-methylcyclohexanone using oxidizing agents such as hydrogen peroxide in the presence of a catalyst. Another method includes the reduction of 4-hydroxy-2-methylcyclohexanone derivatives using reducing agents like sodium borohydride .
Industrial Production Methods: In industrial settings, the production of 4-hydroxy-2-methylcyclohexanone often involves large-scale oxidation processes. These processes typically use catalysts and controlled reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-2-methyl-cyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-methylcyclohexanone or 4-methylcyclohexanoic acid.
Reduction: Formation of 4-hydroxy-2-methylcyclohexanol.
Substitution: Formation of various substituted cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2-methyl-cyclohexanone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxylation and methylation.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fine chemicals and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of 4-hydroxy-2-methylcyclohexanone involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with enzymes or other biomolecules. The methyl group can affect the compound’s steric properties, impacting its binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
2-Methylcyclohexanone: Similar structure but lacks the hydroxyl group, resulting in different reactivity and applications.
4-Methylcyclohexanone: Similar structure but lacks the hydroxyl group, affecting its chemical behavior and uses.
Cyclohexanone: The parent compound, which lacks both the hydroxyl and methyl groups, leading to distinct properties and applications.
Uniqueness: 4-Hydroxy-2-methyl-cyclohexanone is unique due to the presence of both hydroxyl and methyl groups, which confer specific chemical properties and reactivity. This combination allows for diverse applications in synthesis, research, and industry, distinguishing it from other cyclohexanone derivatives .
Eigenschaften
IUPAC Name |
4-hydroxy-2-methylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-4-6(8)2-3-7(5)9/h5-6,8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUMAKCMESFFDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(1R)-1-methyl-3-oxocyclopentyl]carbamate](/img/structure/B8184501.png)









![(3R,5S)-5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B8184560.png)


